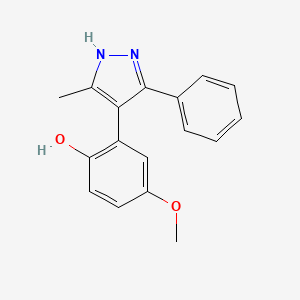
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline, also known as DMPCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPCA is a member of the anilide family and has been found to possess unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline exerts its effects by binding to specific sites on the surface of neurons, known as receptors. These receptors are responsible for transmitting signals between neurons and play a crucial role in regulating various physiological processes. N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has been found to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the enhancement of cognitive function. This compound has been shown to improve working memory and attention in animal models, suggesting that it may have potential applications in the treatment of cognitive deficits associated with various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to selectively interact with specific receptors in the brain and nervous system. However, there are also some limitations associated with the use of N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline. One area of interest is the development of new therapeutic agents based on the structure of N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline, which may have improved efficacy and fewer side effects than existing treatments. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline on neurotransmitter release and neuronal activity, which could lead to new insights into the functioning of the brain and nervous system.
Méthodes De Synthèse
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline can be synthesized through a multi-step process that involves the reaction of aniline with acetic anhydride, followed by the addition of pyrrolidine and dimethylamine. The resulting product is then purified through a series of recrystallizations to obtain N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline in its pure form.
Applications De Recherche Scientifique
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has been used in various scientific research studies due to its ability to interact with specific receptors in the brain and nervous system. This compound has been found to modulate the activity of certain neurotransmitters, including dopamine and norepinephrine, which are involved in a wide range of physiological processes such as mood regulation, attention, and movement.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)12-7-5-11(6-8-12)13(16)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHFIICUHOQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)


![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)